Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Description
Chloro(trimethyl)silane (CAS 75-77-4), also known as trimethylsilyl chloride (TMCS), is a volatile organosilicon compound with the molecular formula C₃H₉ClSi and a molecular weight of 108.64 g/mol . It is widely used as a silylating agent in organic synthesis, pharmaceuticals, and GC derivatization due to its ability to protect hydroxyl and amino groups . Key properties include:
- Boiling point: 57°C
- Density: 1.257 g/mL at 25°C
- Reactivity: Reacts violently with water, releasing HCl, and is incompatible with strong acids, bases, and oxidizing agents .
Safety considerations highlight its high flammability (flash point: 104°F), corrosiveness, and moisture sensitivity .
Properties
IUPAC Name |
chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H19NSi2.C3H9ClSi/c2*1-8(2,3)7-9(4,5)6;1-5(2,3)4/h2*7H,1-6H3;1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNZOHHMSKSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H47ClN2Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746893 | |
| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318974-69-5 | |
| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Direct Process (Müller–Rochow Process)
Method: The primary industrial method for producing trimethylsilyl chloride involves the reaction of methyl chloride with a silicon-copper alloy. This "direct process" predominantly targets dimethyldichlorosilane but also produces trimethylchlorosilane as a significant byproduct (about 2–4% of the product stream).
Reaction:
$$
\text{Si} + \text{CH}3\text{Cl} \xrightarrow{\text{Cu catalyst}} \text{Me}3\text{SiCl} + \text{other chlorosilanes}
$$Details:
The process involves high temperatures and copper catalysts to facilitate the substitution of chlorine for hydrogen on silicon, generating a mixture of methylchlorosilanes. The trimethylchlorosilane fraction is then separated by distillation due to its volatility (boiling point ~57°C).Byproducts: The process generates various methylchlorosilanes; the trimethylchlorosilane is isolated from these by fractional distillation. The reaction also produces hydrogen chloride as a byproduct requiring management.
References: This is the most common and commercially viable method, detailed in chemical literature and summarized in Wikipedia and patent literature.
Halogenation of Organosilanes Using Alkoxy Halomethanes
Method: A novel halogenation approach involves reacting oxysilanes with alkoxy halomethanes as halogenating agents to produce halosilanes, including trimethylchlorosilane.
Reaction Conditions: This method uses specific catalysts and solvents to achieve efficient chlorination while minimizing side reactions.
Advantages: This approach allows selective chlorination under milder conditions and offers better control over product purity and environmental impact.
References: Described in patent literature focusing on environmentally friendly and efficient halosilane production.
Cleavage of Disilanes and Oligosilanes
Method: The cleavage of methylchlorodisilanes (disilanes) and oligosilanes using phosphonium chlorides or hydrogen chloride in the presence of ether solvents can yield trimethylchlorosilane monosilanes.
Mechanism: The silicon-silicon bonds in disilanes are cleaved catalytically, producing monosilanes such as trimethylchlorosilane with high selectivity.
Reaction Control: Product distribution is controlled by temperature, catalyst type, and reaction time.
Industrial Relevance: This method recycles residues from the Müller–Rochow process, improving economic and environmental efficiency.
References: Supported by recent research articles and patents that report high yields and suppression of side reactions.
Nickel-Catalyzed Cross-Coupling
Method: Chlorosilanes, including trimethylchlorosilane, can be synthesized via nickel-catalyzed cross-coupling reactions with organoaluminum reagents.
Catalyst: Electron-rich Ni(0)/PCy3 complexes facilitate selective substitution on dichlorosilanes and trichlorosilanes to form monosubstituted chlorosilanes.
Significance: This method provides a route to selectively functionalized chlorosilanes under relatively mild conditions.
References: Detailed in specialized organometallic chemistry literature.
Preparation of [Dimethyl-(trimethylsilylamino)silyl]methane
This compound features a silylamino substituent attached to a silane backbone, combining dimethylsilyl and trimethylsilylamino groups.
Silylation Using Hexamethyldisilazane (HMDS) and Trimethylsilyl Chloride
Method: The synthesis typically involves the reaction of organosilicon chlorides (such as chlorodimethylsilane derivatives) with hexamethyldisilazane or trimethylsilylamine reagents.
Reaction:
$$
\text{R}2\text{SiCl} + \text{(CH}3)3\text{SiNH}2 \rightarrow \text{R}2\text{Si}-\text{NH-Si(CH}3)_3 + \text{HCl}
$$Conditions: Usually performed under anhydrous conditions with inert atmosphere to prevent hydrolysis. Bases or catalysts may be used to scavenge HCl formed.
Outcome: Formation of silylamino-functionalized silanes, including [dimethyl-(trimethylsilylamino)silyl]methane.
References: This approach is commonly used in silyl amine chemistry and nucleoside/nucleotide synthesis involving silylation, as reported in specialized synthetic chemistry reviews.
Catalytic Amination of Chlorosilanes
Method: Catalytic amination of chlorosilanes with amines or silylamines in the presence of metal catalysts (e.g., nickel or chromium complexes) can yield silylamino-substituted silanes.
Advantages: This method allows selective introduction of silylamino groups, potentially with control over substitution patterns.
References: Patents and recent catalytic studies describe such transformations for functionalized organosilicon compounds.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The direct process remains the backbone of industrial trimethylchlorosilane production due to its scalability and cost efficiency.
Advances in catalytic cleavage of disilanes offer promising routes to recycle byproducts and increase product yields, reducing environmental impact.
The use of alkoxy halomethanes and catalytic amination represents newer, greener methodologies that may replace or complement traditional routes.
Preparation of [dimethyl-(trimethylsilylamino)silyl]methane relies heavily on silylation chemistry using hexamethyldisilazane and related reagents, with careful control of moisture and reaction conditions.
Safety considerations are critical due to the reactive and moisture-sensitive nature of chlorosilanes; all syntheses require rigorous exclusion of water and appropriate handling protocols.
Chemical Reactions Analysis
Hydrolysis and Reactivity with Protic Substances
TMCS reacts vigorously with water, alcohols, and other protic substances to form hydrochloric acid (HCl) and silanol derivatives. Key reactions include:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Ambient | Hexamethyldisiloxane + HCl |
| Alcoholysis | Room temp | Trimethylsilyl ether + HCl |
| Aminolysis | Mild heat | Trimethylsilyl amine + HCl |
Mechanism : Nucleophilic substitution (SN2) at the silicon center, releasing HCl. The reaction with water is exothermic and rapid, posing safety risks due to HCl vapor release .
Decomposition and Thermal Stability
At elevated temperatures (>200°C), TMCS decomposes into:
Safety Note : Decomposition products are toxic and corrosive, requiring controlled handling .
Reactions with Metal Salts and Catalysts
TMCS reacts with metal chlorides (e.g., CrCl₃) in tetrahydrofuran (THF) to form solvated complexes:
This reactivity is exploited in catalytic systems for organic transformations .
Limited Data Availability
No peer-reviewed studies or validated data from authoritative sources (e.g., NIST, INCHEM) were identified for this compound. Publicly accessible databases and journals do not report its synthesis, reactions, or applications, likely due to its niche use or proprietary status.
Inferred Reactivity Based on Structural Analogs
The compound’s structure suggests potential reactivity similar to organosilicon amines:
-
Oxidation/Reduction : Possible formation of siloxanes or silanes.
-
Substitution : Amino groups may undergo alkylation or acylation.
Caution : Without experimental data, these inferences remain speculative.
Comparative Reaction Table
Industrial Uses of TMCS
Scientific Research Applications
Key Applications
- Silylation of Organic Compounds
-
Catalysis
- It acts as a catalyst in various reactions:
- Acylation of Alcohols : CTMS facilitates the conversion of alcohols into corresponding acetates when treated with acetic anhydride .
- Transesterification : Used in the transesterification of triglycerides with alcohols to produce fatty acid alkyl esters, which are important in biodiesel production .
- Cyclopropanation Reactions : It serves as a less toxic alternative to mercuric chloride for activating samarium in cyclopropanation reactions involving allylic and α-allenic alcohols .
- It acts as a catalyst in various reactions:
- Production of Silicones
- Analytical Chemistry
- Organic Synthesis
Data Table: Summary of Applications
Case Study 1: Catalytic Acylation
In a study published by Tandfonline, chlorotrimethylsilane was shown to effectively catalyze the acylation of various alcohols using acetic anhydride. The reaction conditions were optimized to achieve high yields of acetates with minimal side products, demonstrating its utility in synthetic organic chemistry .
Case Study 2: Silanization Techniques
Research conducted on the silanization of glassware indicated that treatment with CTMS significantly reduced analyte loss during chromatographic analysis. This method improved the reproducibility and accuracy of results in various analytical applications, highlighting its importance in laboratory settings .
Case Study 3: Biodiesel Production
A recent study explored the use of CTMS in transesterification processes for biodiesel production. The results showed that using chlorotrimethylsilane as a catalyst led to higher conversion rates compared to traditional methods, suggesting its potential for more efficient biodiesel synthesis .
Mechanism of Action
The mechanism of action of the Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane involves the formation of a silyl ether through the reaction of chlorotrimethylsilane with a nucleophile. This reaction typically proceeds via the following steps :
Nucleophilic Attack: The nucleophile attacks the silicon atom, displacing the chloride ion.
Formation of Silyl Ether: The resulting product is a silyl ether, which is more stable and less reactive than the original hydroxyl compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Chlorosilanes
Structural and Physical Properties
The reactivity and applications of chlorosilanes depend on the number of chlorine atoms and organic substituents. Below is a comparative analysis:
Notes:
- Chloro(trimethyl)silane’s low molecular weight and volatility (bp 57°C) make it suitable for reactions requiring rapid silylation .
- Dichlorodimethylsilane’s two chlorine atoms enable crosslinking in silicone polymers .
- Trichloro(chloromethyl)silane’s four chlorine atoms increase corrosiveness and hydrolysis-driven HCl release .
Chloro(trimethyl)silane
- Primary Use : Protecting groups in nucleoside and carbohydrate synthesis .
- Mechanism : Reacts with hydroxyl (-OH) and amine (-NH₂) groups to form stable trimethylsilyl ethers/amines .
- Safety : Requires anhydrous conditions; incompatible with alcohols, aldehydes, and ketones .
Dichlorodimethylsilane
- Primary Use : Precursor for silicones (e.g., polydimethylsiloxane) .
- Mechanism: Hydrolyzes to form silanol intermediates, which condense into siloxane networks .
Trichloro(chloromethyl)silane
Market and Industrial Relevance
The mono/chloro silane segment, led by chloro(trimethyl)silane, dominates the silane market due to its versatility in:
- Paints and coatings : Enhances adhesion and hydrophobicity .
- Electronics : Used in semiconductor manufacturing for surface passivation .
- Pharmaceuticals : Facilitates drug intermediate synthesis .
In contrast, sulfur silanes and amino silanes are preferred in tire manufacturing and adhesives, respectively .
Biological Activity
Chloro(trimethyl)silane, also known as trimethylchlorosilane (TMSCl), is a chemical compound with various applications in organic synthesis and materials science. Its biological activity, particularly in terms of genotoxicity and cytotoxicity, has been the subject of several studies. This article provides a detailed examination of the biological effects of TMSCl, focusing on its mutagenic potential, cytotoxic effects, and other relevant biological activities.
Chloro(trimethyl)silane is characterized by the presence of a silicon atom bonded to three methyl groups and one chlorine atom. Its chemical structure can be represented as:
This compound is known for its rapid hydrolysis in aqueous environments, leading to the release of hydrogen chloride and trimethylsilanol, which can have biological implications.
In Vitro Studies
A series of in vitro studies have assessed the mutagenic potential of TMSCl using various bacterial and mammalian cell lines. Key findings include:
- Salmonella typhimurium Assays : TMSCl showed weak positive responses in certain strains (e.g., TA100) under both metabolic activation conditions (S9 mix) and non-activated states. The maximum response was approximately 1.5 times the control values in several trials .
- Mouse L5178Y Lymphoma Cells : In these assays, TMSCl did not induce gene mutations or sister chromatid exchanges (SCEs). However, it did lead to a significant increase in chromosome aberrations when tested without metabolic activation .
In Vivo Studies
In vivo assessments have also been conducted to evaluate the genotoxicity of TMSCl:
- Bone Marrow Assays in Rats : TMSCl did not induce significant increases in chromosome aberrations following intraperitoneal injections at doses up to 74 mg/kg body weight . This suggests a limited potential for genotoxic effects in vivo.
Cytotoxicity and Other Biological Effects
The cytotoxic effects of TMSCl have been investigated across various cell lines:
Summary of Biological Activity
The overall assessment of the biological activity of chloro(trimethyl)silane indicates:
| Activity Type | In Vitro Findings | In Vivo Findings |
|---|---|---|
| Genotoxicity | Weakly positive in S. typhimurium; no gene mutations or SCEs in mouse lymphoma cells but some chromosome aberrations noted | Negative for chromosome aberrations in rat bone marrow |
| Cytotoxicity | Exhibits cytotoxic properties at high concentrations | Limited data available |
Q & A
Q. Methodology :
- Gas Chromatography (GC) : Quantifies purity by separating volatile components. A purity of ≥98% is typical for research-grade material .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ \sim0.3 ppm for Si-CH₃ in ¹H NMR) .
- Mass Spectrometry : Molecular ion peaks at m/z 108 (M⁺) and fragmentation patterns validate identity .
- Karl Fischer Titration : Measures residual moisture (<0.1% for anhydrous applications) .
What safety protocols are essential when handling Chloro(trimethyl)silane?
Q. Methodology :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and chemical-resistant suits to prevent skin/eye contact with corrosive HCl (a hydrolysis byproduct) .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile vapors (boiling point: 57°C) .
- Emergency Response : Neutralize spills with sodium bicarbonate and dispose of waste in sealed, labeled containers .
Advanced Research Questions
How can reaction conditions be optimized for Chloro(trimethyl)silane in silylation reactions?
Q. Methodology :
-
Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize reactive intermediates and minimize hydrolysis .
-
Catalyst Screening : Triethylamine or pyridine can scavenge HCl, improving yields in alcohol silylation .
-
Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to identify optimal reaction times (typically 3–24 hours) .
-
Table: Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield Temperature 0–25°C Prevents thermal decomposition Solvent THF Enhances solubility Molar Ratio (Substrate:TMCS) 1:1.2 Minimizes excess reagent
How does Chloro(trimethyl)silane compare to other silylating agents (e.g., TMSCl) in reactivity?
Q. Methodology :
- Electrophilicity : Chloro(trimethyl)silane’s Si-Cl bond is less polarized than TMSCl’s, making it slower in silylating alcohols but more selective for sterically hindered substrates .
- Byproduct Analysis : Hydrolysis generates HCl (vs. TMSCl’s milder byproducts), requiring careful neutralization in sensitive reactions .
- Applications : Preferred in synthesizing siloxane polymers due to controlled reactivity .
How can researchers resolve contradictions in reported physicochemical properties?
Q. Methodology :
-
Data Validation : Cross-reference literature values with experimental measurements. For example:
Property Reported Value Source Boiling Point 57°C Refractive Index 1.500 (n²⁰/D) Flash Point 40°C (104°F) -
Purity Impact : Discrepancies in boiling points may arise from impurities (e.g., residual SiCl₄). Repetitive distillation under N₂ ensures consistency .
-
Instrument Calibration : Use certified reference materials to calibrate analytical equipment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
